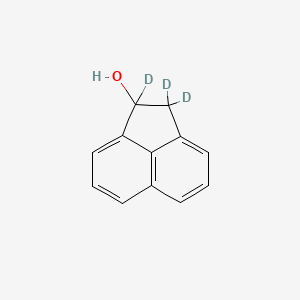

1-Acenaphthenol-d3

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10O |

|---|---|

Molecular Weight |

173.22 g/mol |

IUPAC Name |

1,2,2-trideuterioacenaphthylen-1-ol |

InChI |

InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2/i7D2,11D |

InChI Key |

MXUCIEHYJYRTLT-XGWWUZNLSA-N |

Isomeric SMILES |

[2H]C1(C2=CC=CC3=C2C(=CC=C3)C1([2H])O)[2H] |

Canonical SMILES |

C1C(C2=CC=CC3=C2C1=CC=C3)O |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Labeling Strategies for 1 Acenaphthenol D3

Methodologies for the Preparation of Deuterated Acenaphthenols

The preparation of deuterated acenaphthenols can be achieved through several synthetic approaches, primarily involving the reduction of a ketone precursor or by direct isotopic exchange on the acenaphthene (B1664957) core. The choice of method depends on the desired location of the deuterium (B1214612) labels and the required stereochemical outcome.

Stereoselective synthesis is pivotal when the spatial orientation of the deuterium atom and the hydroxyl group is critical. In the context of 1-Acenaphthenol (B129857), the reduction of the precursor, acenaphthenone, can proceed with varying degrees of stereoselectivity. The use of specific reducing agents and reaction conditions can influence the facial selectivity of the deuteride (B1239839) attack on the prochiral carbonyl group.

For instance, the reduction of a ketone to an alcohol can be directed by bulky reducing agents to favor attack from the less sterically hindered face of the molecule, leading to a specific stereoisomer. While detailed stereoselective syntheses specifically for 1-Acenaphthenol-d3 are not extensively documented in publicly available literature, general principles of asymmetric reduction are applicable. Chemoenzymatic methods, employing enzymes like alcohol dehydrogenase, have been shown to produce isotopically labeled alcohols with very high levels of isotopic and enantiomeric purity. nih.gov Such methods offer a pathway to stereospecifically labeled compounds. nih.govresearchgate.net

Isotopic exchange provides a direct route for incorporating deuterium into a molecule by replacing hydrogen atoms. researchgate.net This can be particularly effective for hydrogens on aromatic rings or those in positions alpha to a carbonyl group. nih.gov For the acenaphthene structure, hydrogen-deuterium (H/D) exchange can be catalyzed by transition metals or facilitated by acids or bases in the presence of a deuterium source, such as heavy water (D₂O). researchgate.net

The protons on the aromatic rings of acenaphthene can undergo exchange under specific catalytic conditions. researchgate.net Furthermore, the methylene (B1212753) protons adjacent to the carbonyl group in acenaphthenone are acidic and can be exchanged for deuterium under basic conditions using D₂O. This approach is useful for preparing a deuterated precursor which can then be reduced to the desired this compound. nih.govnih.gov

Precursor Compounds and Reaction Mechanisms in this compound Synthesis

A common and efficient pathway to synthesize this compound involves the reduction of a suitable precursor, typically acenaphthenone or a deuterated analogue thereof. The specific labeling pattern of the final product is determined by the choice of the precursor and the reducing agent.

A plausible synthesis for this compound (specifically, 1-Acenaphthenol-1,O,2-d3) would begin with the deuteration of acenaphthenone at the C2 position.

Step 1: Deuteration of Acenaphthenone The two hydrogen atoms at the C2 position of acenaphthenone are alpha to the carbonyl group and are thus enolizable and acidic. Treatment of acenaphthenone with a base (e.g., sodium methoxide, NaOMe) in a deuterated solvent like methanol-d4 (B120146) (CD₃OD) or with D₂O can lead to the exchange of these protons for deuterium, yielding Acenaphthenone-2,2-d2.

Step 2: Reduction of Deuterated Acenaphthenone The resulting Acenaphthenone-2,2-d2 is then reduced to the corresponding alcohol. Using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), introduces a third deuterium atom at the C1 position. The reaction mechanism involves the nucleophilic attack of a deuteride ion (D⁻) from the reducing agent onto the electrophilic carbonyl carbon.

Step 3: Deuterated Work-up Following the reduction, a work-up step using heavy water (D₂O) is performed. This step quenches the reaction and protonates (in this case, deuterates) the intermediate alkoxide ion, forming the hydroxyl group (-OD). This step can introduce a deuterium atom onto the oxygen, although its lability means it can readily exchange with protons from atmospheric moisture or protic solvents.

This multi-step process provides a targeted method for producing 1-Acenaphthenol with three deuterium atoms at specific locations.

Purification Techniques for Synthesized this compound

After synthesis, the crude this compound product must be purified to remove unreacted starting materials, by-products, and other impurities. The purification of isotopically labeled aromatic alcohols relies on standard organic chemistry techniques, often requiring a combination of methods to achieve high chemical and isotopic purity. google.comnih.gov

Common purification techniques include:

Column Chromatography: This is a widely used method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina). nih.govresearchgate.net By choosing an appropriate solvent system (eluent), this compound can be effectively isolated from impurities.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly. The desired compound crystallizes out in a purer form, leaving impurities behind in the solvent.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is an effective technique. It offers high resolution and can separate the target compound from closely related impurities. researchgate.net

Distillation: If the compound is a liquid or a low-melting solid, distillation under reduced pressure (vacuum distillation) can be used to separate it from non-volatile impurities.

The selection of the purification method depends on the physical properties of this compound and the nature of the impurities present. google.com The purity of the final product is typically verified using the analytical techniques described in the following section. nih.gov

Characterization of Synthetic Products for Isotopic Purity and Chemical Identity

Confirming the chemical identity and determining the isotopic purity of the synthesized this compound is a critical final step. This is accomplished using a combination of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and assessing its isotopic enrichment. The molecular ion peak (M+) in the mass spectrum of this compound will be shifted to a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart, corresponding to the number of deuterium atoms incorporated. High-resolution mass spectrometry can provide a precise mass measurement, further confirming the elemental composition. The relative intensities of the isotopic peaks can be used to calculate the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for characterizing isotopically labeled compounds.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the positions where deuterium atoms have been substituted will be absent or significantly diminished in intensity. This provides direct evidence of successful deuteration at specific sites.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals at chemical shifts corresponding to the locations of the deuterium atoms, confirming their positions within the molecule. sigmaaldrich.com The integration of these signals can be used to determine the relative isotopic abundance at each labeled site. nih.govwiley.com

¹³C NMR (Carbon-13 NMR): The incorporation of deuterium can cause small shifts in the signals of adjacent carbon atoms and can also lead to splitting of the carbon signals due to C-D coupling, providing further structural confirmation.

The combination of these analytical methods allows for a comprehensive characterization of the synthesized this compound, ensuring its structural integrity and high isotopic purity. researchgate.net

Interactive Data Table: Expected Analytical Data for this compound

| Analytical Technique | Expected Observation for this compound | Comparison with Unlabeled 1-Acenaphthenol |

|---|---|---|

| Mass Spectrometry (EI-MS) | Molecular ion (M+) peak at m/z 173 | Molecular ion (M+) peak at m/z 170 |

| ¹H NMR | Absence or significant reduction of signals for protons at deuterated positions. | Signals present for all 10 protons. |

| ²H NMR | Signals appear at chemical shifts corresponding to the positions of the deuterium atoms. | No signals (as there is no deuterium). |

| ¹³C NMR | Possible upfield shifts and C-D coupling observed for carbons bonded to deuterium. | Standard ¹³C spectrum with no C-D coupling. |

Advanced Analytical Methodologies Employing 1 Acenaphthenol D3

Mass Spectrometry (MS) Applications in Conjunction with 1-Acenaphthenol-d3

This compound is primarily employed as an isotopic internal standard in quantitative mass spectrometry. Because its chemical and physical properties are nearly identical to the native 1-Acenaphthenol (B129857), it co-elutes during chromatographic separation and exhibits similar ionization efficiency. However, its increased mass allows the mass spectrometer to differentiate it from the target analyte, enabling correction for variations in sample preparation, injection volume, and instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like 1-Acenaphthenol. nbn-resolving.org When coupled with the use of this compound, it provides a powerful platform for sensitive and specific quantification.

In Electron Ionization (EI), high-energy electrons bombard the analyte molecules, leading to the formation of a positively charged molecular ion (M•+) and various fragment ions. libretexts.org The fragmentation pattern is characteristic of the molecule's structure and is crucial for identification.

The molecular ion for 1-Acenaphthenol appears at a mass-to-charge ratio (m/z) corresponding to its molecular weight. For this compound, the molecular ion is shifted by three mass units. This mass shift is consistently observed in fragments that retain the deuterium (B1214612) labels. A common fragmentation pathway for 1-Acenaphthenol involves the loss of a hydrogen atom, a hydroxyl group (-OH), or a formyl radical (-CHO). The resulting fragmentation patterns allow for clear differentiation between the analyte and the internal standard.

Table 1: Hypothetical EI Fragmentation Patterns for 1-Acenaphthenol and this compound This table is based on general fragmentation principles and may vary based on specific instrument conditions.

| Ion Description | 1-Acenaphthenol Fragment | m/z (Analyte) | This compound Fragment | m/z (Internal Standard) |

|---|---|---|---|---|

| Molecular Ion | [C₁₂H₁₀O]•+ | 170 | [C₁₂H₇D₃O]•+ | 173 |

| Loss of H•/D• | [C₁₂H₉O]+ | 169 | [C₁₂H₆D₃O]+ / [C₁₂H₇D₂O]+ | 172 / 171 |

| Loss of CHO• | [C₁₁H₉]+ | 141 | [C₁₁H₆D₃]+ | 144 |

Data is illustrative and based on established fragmentation principles.

To enhance sensitivity and specificity, GC-MS can be operated in Selective Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) mode. springernature.com

Selective Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to characteristic ions of the target compounds, rather than scanning the entire mass range. wikipedia.org For the analysis of 1-Acenaphthenol using its d3-labeled standard, the instrument would monitor ions such as m/z 170 and 141 for the analyte and m/z 173 and 144 for the internal standard. This dramatically increases the dwell time on the ions of interest, improving the signal-to-noise ratio and lowering detection limits. nih.gov

Selected Reaction Monitoring (SRM): SRM, typically performed on a triple quadrupole mass spectrometer, offers even greater selectivity than SIM. nih.gov It involves two stages of mass filtering. The first quadrupole (Q1) selects a specific precursor ion (e.g., the molecular ion), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor a specific product ion resulting from the fragmentation. nih.govqut.edu.au This precursor-to-product ion transition is highly specific to the analyte. For 1-Acenaphthenol, a potential SRM transition could be 170 → 141. For the internal standard, the corresponding transition would be 173 → 144. By monitoring these unique transitions, matrix interferences are significantly reduced.

Chromatographic Separation Techniques Utilized with this compound

Chromatographic techniques are essential for separating this compound and its corresponding analyte from other components in a complex sample matrix prior to detection. The choice of technique depends on the required resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile or thermally labile compounds like PAH metabolites. researchgate.net The development of a robust HPLC method for this compound involves the careful selection of a stationary phase and the optimization of the mobile phase composition.

The stationary phase is the heart of the HPLC column, and its chemical properties dictate the separation mechanism. For compounds like acenaphthenol, which are moderately polar, reversed-phase chromatography is the most common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

C18 (Octadecylsilane): This is the most popular and versatile reversed-phase packing. nih.gov Its long alkyl chains provide strong hydrophobic retention for PAHs and their derivatives. C18 columns are widely documented for the separation of acenaphthene (B1664957) and its metabolites. nih.govresearchgate.net

Pyrenylethyl (PYE) and Cholesteryl Phases: For enhanced selectivity, especially for aromatic compounds, stationary phases with different chemistries are employed. PYE phases can offer unique π-π interactions with aromatic analytes. nacalai.com Cholesteryl-bonded phases provide a different shape selectivity compared to traditional C18 columns and can be effective in resolving isomers. nacalai.com

Chiral Stationary Phases (CSPs): 1-Acenaphthenol is a chiral molecule, existing as two enantiomers. To separate these enantiomers, a chiral stationary phase is necessary. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. Specific examples include columns like CHIRALPAK® IC, which have been noted for the separation of 1-acenaphthenol. hplcmart.comresearchgate.net

| Stationary Phase Type | Common Name/Example | Primary Interaction Mechanism | Typical Application | Reference |

|---|---|---|---|---|

| Reversed-Phase | C18 (ODS) | Hydrophobic | General separation of PAHs and metabolites. | nih.govresearchgate.net |

| Reversed-Phase | C8 (Octylsilane) | Hydrophobic (less retentive than C18) | Separation of moderately polar compounds. | sfd.si |

| Reversed-Phase (Aromatic) | Pyrenylethyl (PYE) | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic compounds. | nacalai.com |

| Chiral | Cellulose-based (e.g., CHIRALPAK IC) | Chiral recognition (inclusion, H-bonding) | Enantiomeric separation of (R)- and (S)-1-Acenaphthenol. | hplcmart.comresearchgate.net |

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent. The ratio of these components determines the retention time and resolution of the analytes.

Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. Acetonitrile is often preferred for its lower viscosity and better UV transparency. sfd.si For separations on PYE columns, methanol is recommended as acetonitrile can interfere with the π-π interactions that are key to the separation mechanism. nacalai.com

Buffers and Additives: To ensure reproducible retention times and good peak shape, especially for ionizable compounds, buffers like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffers are added to the mobile phase to control pH. researchgate.netsfd.si

Gradient Elution: For complex samples containing compounds with a wide range of polarities, a gradient elution strategy is superior to an isocratic (constant mobile phase composition) one. The analysis typically starts with a high percentage of water in the mobile phase, and the proportion of the organic solvent is gradually increased over time. nih.govjocpr.com This allows for the elution of weakly retained compounds early in the run, while strongly retained compounds are eluted later with good peak shape and in a reasonable timeframe. For example, a linear gradient from 20% methanol in water to 100% methanol has been used to elute PAH metabolites. nih.gov

| Organic Solvent(s) | Aqueous Component/Buffer | Elution Mode | Application Note | Reference |

|---|---|---|---|---|

| Methanol | Water | Linear Gradient (e.g., 20% to 100% Methanol) | Separation of acenaphthene oxidation products. | nih.gov |

| Acetonitrile | Water | Gradient | Analysis of flavonoids, demonstrating common RP-HPLC conditions. | sfd.si |

| Methanol | 30 mM Ammonium Acetate (pH 5.5) | Isocratic (60:40 v/v) | Separation of letrozole (B1683767) and an internal standard, showing a buffered system. | researchgate.net |

| Acetonitrile | 0.5% Phosphoric Acid | Gradient | Separation of chlorophenols, demonstrating an acidic mobile phase for good peak shape. | jocpr.com |

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles. researchgate.net This technology offers significant advantages over conventional HPLC, including much faster analysis times, higher resolution, and increased sensitivity. The smaller particle size leads to higher separation efficiency but also generates much higher backpressures, requiring specialized UHPLC systems capable of operating at pressures up to 15,000 psi. science.gov For the analysis of this compound, converting an HPLC method to UHPLC can reduce run times from tens of minutes to just a few minutes without sacrificing resolution. researchgate.net This high-throughput capability is invaluable in laboratories that process a large number of samples. UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a particularly powerful combination for quantifying trace levels of compounds in complex biological or environmental matrices. science.govresearchgate.net

Capillary Electrochromatography (CEC) and Microfluidic Separations

Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. researchgate.net The separation is performed in a capillary packed with a stationary phase, but the mobile phase is driven by an electroosmotic flow (EOF) generated by an applied electric field, rather than by high pressure. This results in a very flat flow profile, which minimizes band broadening and leads to extremely high separation efficiencies. CEC is a promising technique for the high-resolution separation of complex mixtures, including the enantiomers of chiral compounds like 1-acenaphthenol. researchgate.net

Microfluidic separation devices, often called "lab-on-a-chip" systems, miniaturize the entire analytical process onto a small chip. sav.sk These systems integrate sample injection, separation, and detection, offering benefits such as extremely low sample and solvent consumption, very fast analysis times, and the potential for automation and parallel processing. researchgate.netscience.gov While less common in routine analysis, the application of microfluidic devices for the separation of PAHs and their metabolites represents a cutting-edge area of research with the potential to revolutionize high-throughput analysis. science.gov

Gas Chromatography (GC) Column Technologies

The successful quantification of 1-Acenaphthenol using this compound as an internal standard is critically dependent on the selection of an appropriate gas chromatography (GC) column. The primary objective of the chromatographic separation is not to resolve the analyte from its deuterated standard—as they are intended to co-elute—but to effectively separate them from matrix interferences and other potential contaminants. The mass spectrometer is responsible for differentiating between the analyte and the standard based on their mass-to-charge ratio (m/z).

The most suitable columns for the analysis of 1-Acenaphthenol and its deuterated analogue are low-polarity to mid-polarity capillary columns. These columns provide excellent resolution for polycyclic aromatic hydrocarbon (PAH) metabolites and their derivatives.

Stationary Phase: The most commonly employed stationary phase is a non-polar 5% phenyl-methylpolysiloxane. This phase offers a robust combination of thermal stability and selectivity for semi-volatile aromatic compounds. Columns with this phase (e.g., DB-5ms, HP-5ms, ZB-5) are considered the industry standard for environmental and toxicological analyses involving PAHs. The "ms" designation indicates the column has been tested for low bleed, making it ideal for high-sensitivity GC-MS applications.

Column Dimensions: Standard dimensions for these analyses are typically 30 meters in length, 0.25 mm in internal diameter, and a film thickness of 0.25 µm. This configuration provides an optimal balance between separation efficiency, analysis time, and sample capacity. Thicker films (e.g., 0.50 µm) may be used to improve the retention of more volatile compounds but can increase analysis time and bleed at higher temperatures.

Co-elution: A fundamental principle for isotopic dilution mass spectrometry is the co-elution of the target analyte (1-Acenaphthenol) and the internal standard (this compound). Due to the negligible difference in physicochemical properties imparted by deuterium substitution, both compounds exhibit virtually identical retention times on standard GC columns. This co-elution ensures that any chromatographic or injection-related variations affect both compounds equally, preserving the accuracy of the final quantitative result.

The table below outlines typical GC column specifications and their performance characteristics for the analysis of 1-Acenaphthenol using its deuterated standard.

| Column Stationary Phase | Typical Dimensions (L x ID x df) | Polarity | Maximum Temperature (°C) | Key Advantages for this compound Analysis |

|---|---|---|---|---|

| 5% Phenyl-Methylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | Low | 325/350 | Excellent inertness, low bleed for MS, ideal co-elution of analyte and standard, extensive library matching capabilities. |

| 50% Phenyl-Methylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | Intermediate | 300/320 | Enhanced selectivity for polar compounds; useful for complex matrices where additional separation from polar interferences is needed. |

| 100% Dimethylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | Non-polar | 325/350 | High thermal stability, separation primarily by boiling point. Less selective for aromatic compounds compared to phenyl-containing phases. |

Sample Preparation Strategies for Analysis with this compound as an Internal Standard

The primary function of this compound as an internal standard is to correct for analyte loss during sample preparation and for variations during instrumental analysis. To achieve this, the standard must be introduced into the sample at the very beginning of the extraction process. The choice of the sample preparation technique is dictated by the sample matrix (e.g., environmental water, soil, biological fluids) and the physicochemical properties of 1-Acenaphthenol. The goal is to co-extract the native analyte and the deuterated standard with high efficiency while minimizing co-extraction of interfering substances.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for isolating and concentrating PAH metabolites like 1-Acenaphthenol from aqueous matrices such as wastewater, groundwater, or urine. The internal standard, this compound, is spiked into the sample prior to its application to the SPE cartridge.

A typical reversed-phase SPE protocol involves using a non-polar sorbent, such as octadecylsilane (B103800) (C18) or a polymeric sorbent (e.g., styrene-divinylbenzene). The polar hydroxyl group of 1-Acenaphthenol allows for strong retention on these sorbents from an aqueous phase.

A generalized SPE protocol is detailed below:

Sorbent Conditioning: The C18 cartridge is sequentially washed with a water-miscible organic solvent (e.g., methanol) followed by reagent water to activate the sorbent.

Sample Loading: The aqueous sample, pre-spiked with this compound, is passed through the cartridge. Both the analyte and the internal standard are retained on the C18 sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage methanol/water mixture) to remove salts and highly polar interferences without eluting the compounds of interest.

Elution: The retained 1-Acenaphthenol and this compound are eluted from the cartridge using a small volume of a strong, non-polar organic solvent, such as ethyl acetate or dichloromethane (B109758). This eluate is then concentrated and prepared for GC-MS analysis.

| SPE Step | Reagent/Solvent | Purpose | Critical Consideration |

|---|---|---|---|

| Conditioning | Methanol, followed by Water | Activates the C18 functional groups for analyte retention. | Sorbent must not be allowed to dry out before sample loading. |

| Loading | Aqueous sample spiked with this compound | Adsorption of analyte and internal standard onto the sorbent. | Flow rate must be controlled (e.g., 5-10 mL/min) to ensure efficient retention. |

| Washing | 5% Methanol in Water | Removes polar interferences (salts, etc.). | Wash solvent must be weak enough to not elute the target compounds. |

| Elution | Ethyl Acetate or Dichloromethane | Desorption of analyte and standard into a clean collection vessel. | Use the minimum volume necessary for complete elution to reduce final evaporation time. |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a classic and robust method for extracting semi-volatile organic compounds from aqueous samples. For the analysis of 1-Acenaphthenol, LLE relies on partitioning the analyte and its deuterated standard from the aqueous matrix into a water-immiscible organic solvent.

The choice of solvent is crucial and is based on the polarity of 1-Acenaphthenol. Solvents like dichloromethane (DCM) and ethyl acetate are highly effective due to their ability to solvate the aromatic rings and interact with the hydroxyl group. The procedure generally involves:

Spiking the aqueous sample with a known amount of this compound.

Adjusting the pH of the sample. For a phenolic compound like 1-Acenaphthenol, maintaining a neutral to slightly acidic pH (e.g., pH 5-7) ensures the hydroxyl group remains protonated, maximizing its partitioning into the organic phase.

Adding the extraction solvent (e.g., DCM) and shaking the mixture vigorously in a separatory funnel to facilitate mass transfer.

Allowing the layers to separate and collecting the organic phase. This step is often repeated 2-3 times with fresh solvent to ensure quantitative recovery.

The combined organic extracts are then dried (e.g., over anhydrous sodium sulfate), concentrated, and subjected to analysis. The presence of this compound corrects for any incomplete partitioning or losses during the concentration step.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Modifications

While originally developed for pesticide analysis in food matrices, the QuEChERS methodology can be effectively adapted for the extraction of PAH metabolites from complex solid or semi-solid matrices like soil, sediment, or biological tissues. The use of this compound is essential in these multi-step procedures to ensure accuracy.

A modified QuEChERS protocol would involve:

Homogenization and Spiking: A sample (e.g., 10 g of soil) is homogenized and spiked with the this compound internal standard.

Extraction: Acetonitrile is added as the extraction solvent, and the sample is shaken vigorously. Acetonitrile is effective at extracting a wide range of polarities, including 1-Acenaphthenol.

Salting-Out Partitioning: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added. This induces phase separation between the acetonitrile and the residual water in the sample, driving the analytes into the acetonitrile layer.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of d-SPE sorbents. For PAH metabolite analysis, this mixture might be modified to include C18 to remove lipids and Primary Secondary Amine (PSA) to remove organic acids. If the sample contains pigments (e.g., from plant matter), Graphitized Carbon Black (GCB) can be added, but with caution, as it can adsorb planar aromatic compounds like acenaphthene derivatives. The use of this compound helps to quantify and correct for any such adsorptive losses on GCB.

| d-SPE Sorbent | Target Interference | Relevance to 1-Acenaphthenol Analysis |

|---|---|---|

| Magnesium Sulfate (MgSO₄) | Residual Water | Essential for removing water from the organic extract. |

| Primary Secondary Amine (PSA) | Fatty acids, organic acids, sugars | Crucial for cleaning up extracts from biological and food matrices. |

| C18 (Octadecylsilane) | Non-polar interferences (lipids, fats) | Highly effective for removing fats from tissue or food samples without retaining the target analyte from acetonitrile. |

| Graphitized Carbon Black (GCB) | Pigments (chlorophyll, carotenoids), sterols | Very effective for pigment removal but may cause loss of planar analytes. Use of this compound is critical to correct for this potential loss. |

Derivatization Techniques for Enhanced Analytical Performance

Direct analysis of 1-Acenaphthenol by GC can be challenging due to its polar hydroxyl group, which can cause peak tailing and potential adsorption onto active sites within the GC system. Derivatization converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group, significantly improving chromatographic performance.

The most common derivatization approach for hydroxylated PAHs is silylation. This involves reacting the sample extract (containing both 1-Acenaphthenol and this compound) with a silylating agent to form a trimethylsilyl (B98337) (TMS) ether.

Common Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents frequently used for this purpose. BSTFA is often used with a catalyst like 1% trimethylchlorosilane (TMCS) to enhance reaction kinetics.

Reaction Conditions: The reaction is typically performed by adding the silylating reagent to the dried sample extract and heating at 60-80°C for 30-60 minutes. Both the analyte and the internal standard are derivatized in the same reaction vial.

Benefits: The resulting TMS-ether of 1-Acenaphthenol is more volatile and less polar, leading to sharper, more symmetrical peaks, lower detection limits, and improved reproducibility in GC-MS analysis. The mass spectrum of the derivatized compound is also highly characteristic, aiding in identification. The mass of the this compound derivative will be 3 Da higher than the native analyte derivative, allowing for clear differentiation by the mass spectrometer.

Applications of 1 Acenaphthenol D3 in Environmental and Mechanistic Research

Role as an Internal Standard in the Quantitative Analysis of Acenaphthenol and Related Metabolites

In analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (GC-MS, LC-MS), internal standards are essential for accurate quantification. 1-Acenaphthenol-d3 is an ideal internal standard for the analysis of 1-acenaphthenol (B129857) because it behaves nearly identically to the analyte during sample preparation, extraction, and chromatographic separation, thus compensating for any loss of analyte during these steps. The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice for achieving high accuracy and precision in quantitative analyses.

Quantification in Environmental Matrices (e.g., Water, Soil, Sediment, Air Particulates)

Polycyclic aromatic hydrocarbons (PAHs) and their metabolites are ubiquitous environmental contaminants found in various matrices. researchgate.net The accurate quantification of these compounds is crucial for environmental monitoring and risk assessment. This compound can be employed as an internal standard in methods developed for the determination of 1-acenaphthenol in environmental samples. For instance, in the analysis of soil and water samples, a known amount of this compound is added to the sample at the beginning of the analytical procedure. nih.gov This allows for the correction of matrix effects and variations in instrument response, leading to more reliable quantification of the target analyte, 1-acenaphthenol. While specific studies detailing the use of this compound are not abundant, the principle is well-established with similar deuterated PAH standards. thermofisher.comresearchgate.net

A representative application could involve the analysis of agricultural soils, where low detection limits are often required. nih.gov The methodology would typically involve extraction of the analytes and the internal standard from the soil matrix, followed by cleanup and analysis by GC-MS. The concentration of 1-acenaphthenol is then determined by comparing its peak area to that of this compound.

Quantification in Biological Matrices (e.g., in vitro cell cultures, animal models)

The study of PAH metabolism often involves the quantification of metabolites in biological matrices such as cell cultures or tissues from animal models. In these complex matrices, the use of a stable isotope-labeled internal standard is paramount for achieving accurate results. This compound would be the internal standard of choice for quantifying 1-acenaphthenol produced during in vitro or in vivo metabolism of acenaphthene (B1664957). For example, in studies with human cell lines or animal tissues, the addition of this compound during the extraction process would account for losses and matrix-induced signal suppression or enhancement in the mass spectrometer. colab.ws

Calibration Curve Establishment and Linearity Assessments

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the analyte (1-acenaphthenol) and a constant concentration of the internal standard (this compound). The response ratio (peak area of analyte / peak area of internal standard) is plotted against the concentration of the analyte. A linear relationship is expected over a specific concentration range. The linearity of the calibration curve is a critical parameter in method validation, and correlation coefficients (r²) greater than 0.99 are typically required to ensure the reliability of the quantification. nih.govsfd.si

Table 1: Representative Calibration Curve Data for 1-Acenaphthenol using this compound as Internal Standard

| 1-Acenaphthenol Concentration (ng/mL) | Response Ratio (Analyte/Internal Standard) |

| 1 | 0.052 |

| 5 | 0.255 |

| 10 | 0.510 |

| 25 | 1.275 |

| 50 | 2.550 |

| 100 | 5.100 |

| This table is a hypothetical representation based on typical analytical methodologies. |

Method Validation Parameters (Accuracy, Precision, Limits of Detection/Quantification)

Any analytical method for the quantification of 1-acenaphthenol using this compound as an internal standard must be thoroughly validated. researchgate.net Key validation parameters include:

Accuracy : The closeness of the measured value to the true value. It is often assessed by analyzing spiked samples at different concentration levels.

Precision : The degree of agreement among a series of measurements. It is typically expressed as the relative standard deviation (RSD) of replicate measurements.

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

The use of this compound as an internal standard significantly improves these validation parameters by minimizing the impact of experimental variability.

Table 2: Typical Method Validation Parameters for PAH Metabolite Analysis

| Parameter | Typical Value |

| Accuracy (% Recovery) | 80-120% |

| Precision (RSD) | < 15% |

| Limit of Detection (LOD) | 0.01-0.5 µg/L |

| Limit of Quantification (LOQ) | 0.03-1.5 µg/L |

| These values are representative and based on published methods for similar analytes. nih.govcolab.ws |

Stable Isotope Tracing Studies for Biotransformation and Degradation Pathways

Stable isotope tracing is a powerful technique to elucidate metabolic pathways. By introducing a substrate labeled with a stable isotope (e.g., ¹³C, ²H), researchers can track the atoms of the substrate as they are incorporated into various metabolites.

Elucidation of Acenaphthene and Acenaphthenol Metabolic Pathways in Microorganisms and Eukaryotic Systems

The biodegradation of acenaphthene has been studied in various microorganisms and eukaryotic systems. science.govnih.govnih.gov The initial step in the aerobic metabolism of acenaphthene is often the monooxygenation to 1-acenaphthenol. science.govnih.govnih.gov Further oxidation can lead to 1-acenaphthenone (B129850) and subsequent ring cleavage products. science.govnih.govnih.gov

The use of this compound in these studies would be invaluable. For instance, by incubating a microorganism with unlabeled acenaphthene and a known amount of this compound, it would be possible to not only identify 1-acenaphthenol as a metabolite but also to quantify its production rate and further metabolism. If this compound is used as the substrate, the subsequent metabolites will also be deuterated, allowing for their unambiguous identification in complex biological extracts. This approach helps to confirm the sequence of metabolic reactions and to discover novel metabolites.

For example, studies on Beijerinckia sp. have shown that acenaphthene is oxidized to 1-acenaphthenol, 1-acenaphthenone, and other downstream metabolites. nih.gov The use of this compound in similar experiments could help to confirm the role of 1-acenaphthenol as a key intermediate and to trace its fate in the metabolic network.

Table 3: Key Metabolites in the Fungal and Bacterial Degradation of Acenaphthene

| Compound | Role in Pathway |

| Acenaphthene | Parent Compound |

| 1-Acenaphthenol | Primary Metabolite |

| 1-Acenaphthenone | Secondary Metabolite |

| cis-Acenaphthene-1,2-diol | Metabolite |

| trans-Acenaphthene-1,2-diol | Metabolite |

| Acenaphthenequinone | Metabolite |

| Naphthalene-1,8-dicarboxylic acid | Ring Cleavage Product |

| This table is based on established metabolic pathways. science.govnih.govnih.gov |

Investigation of Environmental Fate and Transport Mechanisms of PAHs

The study of the environmental fate and transport of polycyclic aromatic hydrocarbons (PAHs) is crucial for understanding their distribution, persistence, and potential for exposure. PAHs released into the environment can undergo various processes, including volatilization, sorption to particles, photooxidation, and microbial degradation. nih.gov The use of isotopically labeled standards, while not explicitly detailing this compound in the provided search results, is a fundamental technique in these investigations. For instance, deuterated surrogates like naphthalene-d8, acenaphthene-d10 (B84017), phenanthrene-d10, and chrysene-d12 (B124349) are spiked into environmental samples (such as soot on filters) before extraction and analysis. ucanr.edu This allows researchers to correct for losses of the target analytes during sample preparation and analysis, thereby improving the accuracy of quantification. ucanr.edu

The transport of PAHs can occur over short and long distances through atmospheric deposition, and they can move through soil into groundwater. nih.gov Understanding these pathways is essential for predicting environmental concentrations and potential impacts. The use of deuterated standards in such studies ensures that the measurements of native PAHs in air, water, and soil are reliable, forming the basis for accurate fate and transport models.

Bioremediation Process Monitoring and Mechanism Delineation

Bioremediation is an important strategy for cleaning up sites contaminated with PAHs. This process relies on microorganisms to break down these pollutants into less toxic substances. nih.gov Monitoring the effectiveness of bioremediation and delineating the degradation pathways is critical for optimizing the process.

The degradation of acenaphthene, the parent compound of 1-Acenaphthenol, often proceeds through the formation of 1-acenaphthenol as a key metabolite. nih.govsciepub.comresearchgate.net Various bacterial strains have been identified that can metabolize acenaphthene, and the pathway frequently involves the initial oxidation to 1-acenaphthenol, followed by further conversion to compounds like 1-acenaphthenone, acenaphthenequinone, and eventually naphthalene-1,8-dicarboxylic acid. sciepub.comscience.govresearchgate.net

In research aimed at understanding these microbial degradation mechanisms, isotopically labeled compounds are invaluable. For example, studies have used ¹³C-labeled PAHs to trace the formation of metabolites in complex environmental samples like contaminated soil. nih.gov While the direct use of this compound was not detailed in the search results for this specific application, the principle of using labeled compounds is well-established. A deuterated standard like this compound would be an ideal surrogate or internal standard for quantifying the native 1-acenaphthenol produced during the bioremediation of acenaphthene. This allows for precise measurement of metabolite formation rates and helps to elucidate the complete degradation pathway, which can sometimes lead to the discovery of novel metabolites. researchgate.netnih.gov Using deuterated PAH surrogates is also a discussed practice for estimating the recovery of oxygenated PAHs (OPAHs), like 1-acenaphthenol, during analysis of bioremediated soils. cranfield.ac.uk

Biomonitoring Research Methodologies Utilizing this compound as a Biomarker Surrogate

Human biomonitoring is a key tool for assessing exposure to environmental pollutants like PAHs. It involves measuring the parent compounds or their metabolites in biological samples such as urine or blood. nih.gov Because of their chemical similarity, deuterated analogs of PAH metabolites are the preferred internal standards for these analytical methods, as they can accurately account for variations during sample preparation and analysis. texilajournal.com

Analytical Strategies for Assessing Exposure to PAHs and Metabolites

The determination of hydroxylated PAH (OH-PAH) metabolites in urine is a widely accepted method for estimating recent human exposure to PAHs. nih.govmdpi.com Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for this purpose. nih.govnih.gov

In these methods, isotopically labeled internal standards are crucial for achieving accurate quantification. texilajournal.comeuropa.eu For example, a study analyzing OH-PAHs in urine used a ¹³C₆-labeled 1-hydroxypyrene (B14473) as an internal standard. nih.gov Similarly, this compound would serve as an ideal internal standard for the quantification of its non-deuterated analog, 1-hydroxyacenaphthene (a metabolite of acenaphthene), in urine samples. mdpi.com The use of such standards compensates for potential matrix effects and losses during sample extraction and cleanup, ensuring the reliability of the exposure data. texilajournal.com These analytical strategies are sensitive enough to detect low levels of exposure in both the general population and in occupationally exposed workers. nih.govwur.nlplos.org

Below is a table summarizing analytical methods where deuterated standards are used to measure PAH metabolites.

| Analytical Technique | Matrix | Type of Standard Used | Purpose of Standard | Reference |

| GC-MS/MS | Ambient Air | Deuterated PAHs (Surrogate) | Quantify target PAHs, correct for losses | csic.es |

| LC-MS/MS | Human Urine | Isotopically labeled OH-PAHs (Internal) | Accurate quantification of metabolites | plos.org |

| GC-MS | Human Urine | ¹³C-labeled 1-OH-Pyrene (Internal) | Accurate quantification of 1-OH-Pyrene | nih.gov |

| GC/MS | Rubber/Plastics | Isotopically-labeled PAHs (Internal) | Accurate quantification of target PAHs | gcms.cz |

| LC-MS/MS | Human Serum | Deuterated compounds (Internal) | Check for whole-method errors | nih.gov |

Source Apportionment and Contaminant Tracing Investigations

Identifying the sources of PAH contamination is essential for developing effective environmental regulations and remediation strategies. semanticscholar.org Isotopic techniques, particularly compound-specific isotope analysis (CSIA), are powerful tools for source apportionment. dartmouth.eduiaea.org This method relies on the principle that PAHs from different sources (e.g., coal combustion, vehicle exhaust, biomass burning) can have distinct stable isotopic signatures (e.g., δ¹³C values). researchgate.netthermofisher.com

While CSIA typically focuses on the stable isotopes of carbon (¹³C) or hydrogen (deuterium) within the native PAH molecules themselves, deuterated standards play a critical supporting role in the analysis. iaea.orgresearchgate.net In the analytical process, which often involves GC coupled with isotope ratio mass spectrometry (GC-IRMS), deuterated compounds like acenaphthene-d10 are used as internal or surrogate standards. ucanr.eduthermofisher.com Their purpose is to ensure the accurate quantification and recovery of the target PAHs from the environmental sample (e.g., soil, sediment, or air particles) during the extraction and cleanup phases that precede the isotopic analysis. ucanr.edu

Quality Assurance and Quality Control for 1 Acenaphthenol D3 Reference Materials

Certification and Traceability of 1-Acenaphthenol-d3 Standards

The certification of a reference material is a formal process that establishes its properties, such as identity, purity, and concentration, with a stated level of confidence. For this compound, this process is typically carried out by reference material producers accredited under international standards.

Accreditation and Certification: Producers of certified reference materials (CRMs) often operate under the quality guidelines of ISO 17034 ("General requirements for the competence of reference material producers"). hpst.cz This standard ensures that the production and certification processes are controlled and documented. The analytical laboratories that perform the characterization of the material typically adhere to ISO/IEC 17025 ("General requirements for the competence of testing and calibration laboratories"). hpst.cz

The Certificate of Analysis (CoA): Each batch of a certified this compound standard is accompanied by a Certificate of Analysis (CoA). hpst.cz This document is crucial as it provides all the necessary information for the end-user. Key details on a CoA include:

The identity of the compound.

The certified value (e.g., concentration in a solution or purity of a neat material).

The uncertainty associated with the certified value.

The method(s) used for certification.

A statement of traceability.

The expiration date and recommended storage conditions. hpst.cz

Traceability: Metrological traceability is a cornerstone of certification. It ensures that the certified value of the this compound standard is linked to a recognized national or international standard, such as the International System of Units (SI), through an unbroken chain of comparisons, all having stated uncertainties. nih.gov This traceability provides confidence that the standard can be used to produce accurate and comparable results across different laboratories and over time. For isotopically labeled standards, this often involves linking the mass measurement to primary mass standards.

Purity Assessment Methodologies (e.g., NMR, Elemental Analysis, Chromatographic Purity)

A comprehensive assessment of purity is critical to the certification of this compound. A multi-technique approach is employed to ensure that all potential impurities, whether isomeric, structurally related, or extraneous, are identified and quantified.

Chromatographic Purity: Chromatographic techniques are fundamental for assessing the purity of organic compounds.

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is used to separate volatile impurities from the main compound. The area percentage of the main peak relative to all other peaks provides a measure of chromatographic purity. GC-MS is also invaluable for confirming the identity of the compound and its impurities based on their mass spectra. nbn-resolving.org

High-Performance Liquid Chromatography (HPLC): HPLC with a Diode-Array Detector (DAD) or UV detector is used to detect non-volatile or thermally unstable impurities. unife.it The high resolution of modern HPLC columns allows for the separation of closely related compounds. unife.it

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation and purity assessment. They confirm the chemical structure of this compound and can detect and identify structural isomers or other organic impurities. For a deuterated standard, NMR is also essential to confirm the position and degree of isotopic enrichment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of specific functional groups within the molecule, providing another layer of identity confirmation. hpst.cz

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and other elements in the compound. The experimental results are compared against the theoretical values calculated from the molecular formula of this compound. A close agreement provides strong evidence of the material's purity and correct elemental composition. hpst.cz

Table 1: Methodologies for Purity Assessment of this compound

| Technique | Purpose | Information Provided |

|---|---|---|

| GC-FID/MS | Determines chromatographic purity and identifies volatile impurities. | Purity percentage, mass-to-charge ratio of the compound and impurities. nbn-resolving.org |

| HPLC-DAD/UV | Determines chromatographic purity and identifies non-volatile impurities. | Purity percentage, UV-Vis spectrum of the compound and impurities. unife.it |

| NMR Spectroscopy | Confirms chemical structure and isotopic labeling. | Structural confirmation, identification of structural isomers, location of deuterium (B1214612) atoms. |

| Elemental Analysis | Confirms elemental composition. | Percentage of C, H, and other elements compared to theoretical values. hpst.cz |

| Karl Fischer Titration | Quantifies water content. | Percentage of water in the material. hpst.cz |

Stability Studies and Storage Conditions for Certified Reference Materials

To ensure that a CRM maintains its certified properties over time, its stability must be thoroughly evaluated. Stability studies are a mandatory part of the certification process under ISO 17034.

Stability Testing:

Long-Term Stability: Samples of the this compound standard are stored at the recommended temperature for an extended period. They are analyzed at predetermined intervals to monitor for any degradation. The data from these studies are used to establish the shelf-life and expiry date printed on the CoA.

Short-Term Stability: To ensure the material is not compromised during transport, short-term stability studies are conducted. These involve exposing the standard to various temperature conditions that simulate shipping scenarios.

Recommended Storage Conditions: The stability of a reference material is highly dependent on its storage conditions. For PAH-related compounds like this compound, which can be sensitive to light and temperature, specific storage is required. The CoA will specify the optimal conditions, which typically include:

Temperature: Refrigeration (e.g., 2-8 °C) or freezing (e.g., -20 °C).

Light: Storage in amber vials or in the dark to prevent photodegradation.

Atmosphere: Sealing in an inert atmosphere (e.g., argon or nitrogen) if the compound is susceptible to oxidation.

Table 2: Typical Stability and Storage Parameters

| Parameter | Description | Typical Condition |

|---|---|---|

| Long-Term Storage | Conditions to ensure stability until the expiration date. | -20 °C or 2-8 °C |

| Light Protection | Prevents photodegradation. | Amber vial, stored in darkness. |

| Container | Prevents contamination and solvent evaporation. | Tightly sealed glass ampoule or vial. |

| Shipping Simulation | Tests stability under transport conditions. | Varied temperatures (e.g., -20 °C to 40 °C) for a short duration. |

Inter-laboratory Comparison Studies and Proficiency Testing Schemes

While the certification process ensures the quality of the reference material itself, inter-laboratory studies and proficiency testing (PT) schemes are crucial for the quality assurance of the laboratories that use these standards. qualitychecksrl.com this compound, as an internal standard, plays a vital role in the accuracy of results submitted to these schemes.

Purpose of PT Schemes: PT schemes are designed to provide an independent assessment of a laboratory's analytical performance. nih.govdguv.de A PT provider distributes a homogeneous test material (e.g., contaminated water, sediment, or food) to a group of participating laboratories. qualitychecksrl.comfapas.comassociation-aglae.fr The laboratories analyze the material for specific analytes (e.g., a suite of PAHs) using their routine methods, which would typically involve the use of an internal standard like this compound.

The Process:

Sample Distribution: Participants receive a test sample with unknown concentrations of target analytes. dguv.de

Analysis: Laboratories perform the analysis, using their established procedures and QA/QC protocols, including the use of certified internal standards.

Reporting: Results are submitted to the PT provider.

Evaluation: The provider assesses the laboratory's results against the assigned reference value, which is determined with high accuracy. nih.gov Performance is often evaluated using statistical measures like z-scores.

The successful participation in PT schemes, organized according to standards like ISO/IEC 17043, demonstrates a laboratory's competence and the effectiveness of its entire analytical system, including its choice and use of certified reference materials like this compound. qualitychecksrl.com Studies have shown that a significant number of laboratories can underestimate PAH concentrations, highlighting the need for such quality control measures. nih.gov

Table 3: Example Structure of a PAH Proficiency Test

| Component | Description |

|---|---|

| Test Material | A matrix (e.g., natural water, soil, palm oil) spiked with a known concentration of several PAHs. qualitychecksrl.comfapas.com |

| Target Analytes | A list of PAHs to be quantified (e.g., Benzo[a]pyrene, Acenaphthene (B1664957), Naphthalene). qualitychecksrl.comdguv.de |

| Internal Standard | Laboratories would typically use a deuterated standard like this compound for isotope dilution methods. |

| Performance Metric | z-score, which indicates how far a laboratory's result is from the reference value. |

| Outcome | A report assessing the performance of each participating laboratory, helping to identify potential issues with methods or calibration. nih.gov |

Future Directions and Emerging Research Avenues Involving 1 Acenaphthenol D3

Development of Novel Analytical Platforms for Enhanced Detection and Throughput

The evolution of analytical chemistry continually demands more sensitive, rapid, and efficient methods for detecting trace-level contaminants in complex matrices. While 1-Acenaphthenol-d3 is currently used in established techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), future research is focused on its integration into next-generation analytical platforms. mdpi.comresearchgate.netoup.com These advancements are crucial for high-throughput screening and for analyzing the vast number of samples generated in large-scale environmental monitoring and human biomonitoring studies. mdpi.com

Innovations in mass spectrometry, such as high-resolution mass spectrometry (HRMS), offer unparalleled specificity and the ability to perform non-targeted screening of a wide range of environmental contaminants. nih.govchemetrix.co.za The future will likely see the expanded use of this compound in these HRMS platforms to improve the accuracy of quantifying not only 1-Acenaphthenol (B129857) but also to aid in the identification of previously unknown PAH metabolites. chemetrix.co.za Furthermore, the development of automated solid-phase microextraction (SPME) and other miniaturized sample preparation techniques coupled with mass spectrometry will streamline workflows, reduce solvent consumption, and enhance the speed of analysis, making large-scale studies more feasible. mdpi.comadesisinc.com

| Analytical Platform | Current Application of this compound | Future Direction and Enhancement |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal standard for quantification of 1-Acenaphthenol. oup.com | Coupling with advanced derivatization techniques for improved volatility and detection of a wider range of metabolites. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal standard for quantification in complex biological matrices like urine and bile. researchgate.netsciex.com | Integration with ultra-high-performance liquid chromatography (UHPLC) for faster separations and higher resolution of isomeric metabolites. |

| High-Resolution Mass Spectrometry (HRMS) | Limited use, primarily for confirmation. | Widespread adoption for non-targeted screening to identify novel PAH metabolites, with this compound as a lock mass or reference standard for accurate mass measurements. chemetrix.co.za |

| Automated Sample Preparation (e.g., SPME) | Manual or semi-automated use in research settings. | Full automation for high-throughput analysis in large cohort studies, reducing sample handling and improving reproducibility. mdpi.com |

Expansion of Isotopic Labeling Applications in Mechanistic Toxicology and Environmental Chemistry

The role of this compound is set to expand from a simple quantitative tool to a sophisticated probe in mechanistic toxicology and environmental chemistry. Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds in biological systems and their transport in the environment. acs.orgnih.gov

In mechanistic toxicology, this compound can be used in kinetic studies to precisely determine the rates of enzymatic reactions involved in the metabolism of acenaphthene (B1664957). By comparing the metabolism of deuterated and non-deuterated substrates, researchers can elucidate kinetic isotope effects, providing insights into reaction mechanisms and the specific enzymes responsible for detoxification or bioactivation. diva-portal.org This knowledge is critical for understanding inter-individual variability in susceptibility to PAH toxicity.

In environmental chemistry, the deliberate release of known quantities of this compound in controlled laboratory or microcosm studies can help track its environmental fate and transport. acs.orgmdpi.com This includes determining degradation rates, partitioning behavior between soil, water, and air, and potential for bioaccumulation in organisms. Such studies are essential for developing more accurate environmental models to predict the persistence and impact of PAH pollution. mdpi.com The use of stable isotopes in ecotoxicology is a growing field, offering a more nuanced understanding of contaminant dynamics in food webs. scielo.orgifremer.fr

| Research Area | Current Application | Future Research Avenue with this compound |

| Mechanistic Toxicology | Quantification of 1-Acenaphthenol as a biomarker of exposure. | Elucidation of kinetic isotope effects in enzymatic pathways; precise determination of metabolic rates and enzyme-specific contributions. |

| Environmental Fate and Transport | Internal standard for analyzing environmental samples. mdpi.com | Use as a tracer in microcosm and mesocosm studies to model degradation, sorption, and transport processes of acenaphthene metabolites. acs.org |

| Ecotoxicology | Limited direct application. | Tracing the trophic transfer and biomagnification of acenaphthene metabolites through aquatic and terrestrial food webs. nih.govscielo.org |

Integration with Multi-Omics Approaches in Environmental Health Research

The field of environmental health is increasingly embracing multi-omics approaches (genomics, transcriptomics, proteomics, and metabolomics) to gain a holistic understanding of how environmental exposures impact human health. enviro.wikiresearchgate.netnih.gov The integration of stable isotope labeling with these high-throughput technologies represents a powerful future direction. metabolomicscentre.caacs.org

By exposing cell cultures or model organisms to deuterated PAHs and their metabolites, including this compound, researchers can trace the flow of these compounds through metabolic networks and simultaneously measure the resulting changes in gene expression, protein levels, and the broader metabolome. acs.orgresearchgate.netresearchgate.net This "fluxomics" approach can pinpoint the specific pathways perturbed by PAH exposure and help identify novel biomarkers of effect. springernature.com

For instance, combining this compound exposure with metabolomics can reveal previously unknown downstream metabolites and disrupted endogenous metabolic pathways. metabolomicscentre.caannualreviews.org Similarly, integrated transcriptomic and proteomic analyses following exposure can identify the specific genes and proteins whose expression is altered, providing a clearer picture of the molecular mechanisms of toxicity and potential adverse outcome pathways. nih.goversnet.orgahajournals.org This integrated approach will be instrumental in moving beyond simple exposure assessment to a more mechanistic understanding of exposure-response relationships, which is crucial for improved human health risk assessment. nih.govepa.gov

Advancement of Computational and Theoretical Studies in Conjunction with Isotopic Standards

Computational and theoretical chemistry are becoming indispensable tools in toxicology and environmental science for predicting the properties and behavior of chemical compounds. mdpi.comresearchgate.net Future research will see a greater synergy between experimental work using isotopic standards like this compound and in silico modeling.

Theoretical models can be developed to predict the kinetic isotope effects of deuteration on the metabolic reactions of 1-Acenaphthenol. These predictions can then be validated experimentally using this compound, leading to more refined and accurate computational models. Such models can help predict the metabolic fate of other, less-studied PAHs and their deuterated analogues.

Q & A

Basic: What methodologies are recommended for synthesizing 1-Acenaphthenol-d3, and how can isotopic purity be ensured?

Answer:

Synthesis of this compound typically involves catalytic deuteration of the parent compound (1-Acenaphthenol) using deuterium gas (D₂) in the presence of a palladium or platinum catalyst. Key steps include:

- Deuteration : Reaction conditions (e.g., temperature, pressure) must be optimized to maximize deuterium incorporation while minimizing side reactions .

- Purification : Column chromatography or recrystallization ensures removal of non-deuterated impurities.

- Characterization :

- NMR Spectroscopy : ¹H NMR confirms deuterium incorporation by observing reduced proton signals in the aromatic and hydroxyl regions. Quantify isotopic purity (>98%) via integration .

- Mass Spectrometry (MS) : High-resolution MS distinguishes molecular ion peaks (e.g., m/z shifts due to deuterium substitution) .

Basic: How is this compound utilized as an internal standard in environmental analysis?

Answer:

this compound serves as a deuterated internal standard in gas chromatography-mass spectrometry (GC-MS) to correct for matrix effects and instrument variability. Methodology includes:

- Spiking Samples : Add a known quantity to environmental samples (e.g., soil, water) prior to extraction.

- Quantification : Compare analyte signal ratios (target compound vs. deuterated standard) to calibration curves.

- Advantages : Minimizes ion suppression and enhances reproducibility in complex matrices .

Advanced: How do isotopic effects influence the degradation kinetics of this compound compared to its non-deuterated counterpart?

Answer:

Deuterium substitution alters reaction kinetics due to the kinetic isotope effect (KIE), where C-D bonds exhibit slower cleavage rates than C-H bonds. Experimental approaches include:

- Controlled Degradation Studies : Compare half-lives under identical conditions (e.g., UV exposure, microbial activity).

- Mechanistic Probes : Use isotopic tracing to identify degradation pathways (e.g., hydroxylation vs. ring cleavage) .

- Data Interpretation : KIE values >1 indicate significant isotopic effects, requiring adjustments in environmental fate models .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Answer:

Discrepancies often arise from variations in experimental protocols. To address this:

- Standardize Methods : Use IUPAC-recommended solubility determination techniques (e.g., gravimetric analysis under controlled humidity/temperature) .

- Control Variables : Document solvent purity, equilibration time, and agitation methods.

- Cross-Validation : Compare results with independent techniques (e.g., HPLC solubility assays) .

Advanced: What strategies are effective for analyzing trace quantities of this compound in biological matrices?

Answer:

Enhance sensitivity and specificity via:

- Derivatization : Convert the hydroxyl group to a volatile derivative (e.g., trimethylsilyl ether) for GC-MS analysis.

- Solid-Phase Extraction (SPE) : Use hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological fluids.

- Limit of Detection (LOD) Optimization : Employ tandem MS (MS/MS) to reduce background noise and improve signal-to-noise ratios .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

Advanced: How can computational modeling predict the environmental fate of this compound?

Answer:

Combine in silico tools with empirical

- QSAR Models : Predict biodegradation pathways using quantitative structure-activity relationships.

- Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aqueous interfaces.

- Validation : Cross-check predictions with microcosm studies under controlled lab conditions .

Basic: What are the best practices for storing this compound to maintain stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants to avoid hydrolysis of the hydroxyl group.

- Long-Term Stability : Conduct accelerated aging tests (e.g., 40°C/75% RH for 6 months) and monitor purity via HPLC .

Advanced: How do steric and electronic effects of deuterium substitution influence the reactivity of this compound in catalytic reactions?

Answer:

- Steric Effects : Deuterium’s larger atomic radius may alter transition-state geometry in oxidation reactions.

- Electronic Effects : Reduced hyperconjugation in C-D bonds can slow electrophilic aromatic substitution.

- Experimental Design : Compare turnover frequencies (TOF) and activation energies (Eₐ) for deuterated vs. non-deuterated analogs using Arrhenius plots .

Advanced: What statistical methods are appropriate for interpreting variability in isotopic enrichment data?

Answer:

- ANOVA : Identify significant differences between experimental groups (e.g., deuteration batches).

- Error Propagation Analysis : Quantify uncertainties in isotopic purity measurements.

- Multivariate Regression : Correlate reaction conditions (e.g., catalyst loading) with deuterium incorporation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.